9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
The compound 9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic molecule that features a brominated phenyl group and a hexahydroacridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multiple steps:
Formation of the brominated phenyl intermediate: This step involves the bromination of a suitable phenyl precursor.
Attachment of the prop-2-yn-1-yloxy group: This step involves the reaction of the brominated phenyl intermediate with propargyl alcohol under basic conditions.
Formation of the hexahydroacridine core: This step involves the cyclization of the intermediate with appropriate reagents to form the hexahydroacridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Cyclization reactions: The prop-2-yn-1-yloxy group can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction reactions can yield different oxidation states of the compound.
Scientific Research Applications
9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione:
Medicinal chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Biological research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: can be compared with other similar compounds, such as:
Bromo benzophenone alkyne: This compound also contains a brominated phenyl group and an alkyne moiety, but lacks the hexahydroacridine core.
Indole derivatives: These compounds contain an indole nucleus and have diverse biological activities, but differ in structure from the hexahydroacridine core.
The uniqueness of This compound lies in its combination of a brominated phenyl group, an alkyne moiety, and a hexahydroacridine core, which together confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H20BrNO3 |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
9-(3-bromo-4-prop-2-ynoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
InChI |
InChI=1S/C22H20BrNO3/c1-2-11-27-19-10-9-13(12-14(19)23)20-21-15(5-3-7-17(21)25)24-16-6-4-8-18(26)22(16)20/h1,9-10,12,20,24H,3-8,11H2 |
InChI Key |
IGVYUGQRTPQZQH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)Br |
Origin of Product |
United States |
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